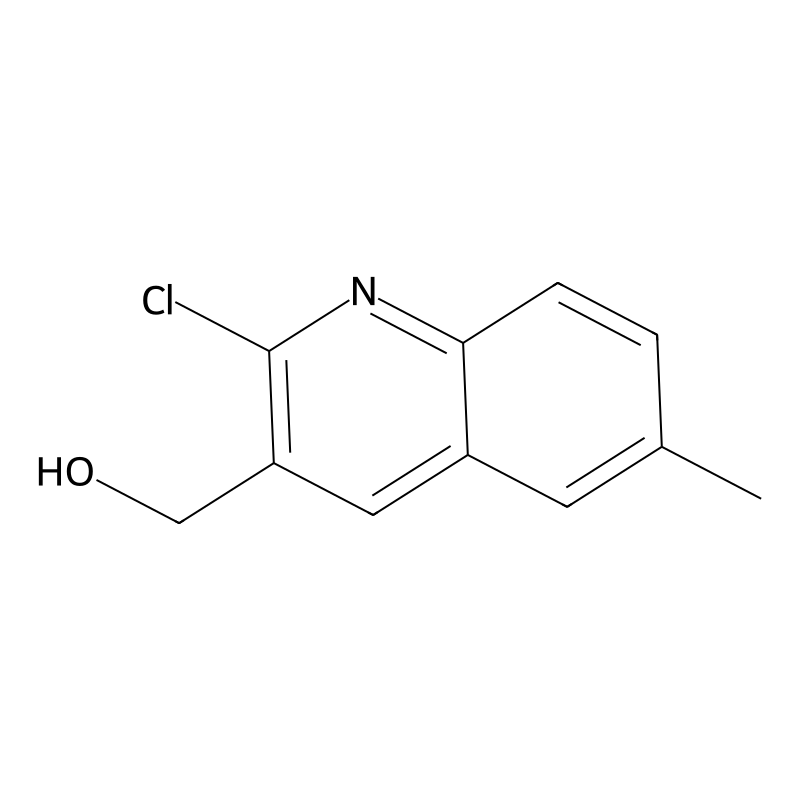

(2-chloro-6-methylquinolin-3-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability

Research Applications

- Medicinal Chemistry: Quinoline is a core structure found in many bioactive molecules with various medicinal properties. 2-Chloro-6-methylquinoline-3-methanol could be a starting point for the development of new drugs [].

- Materials Science: Functionalized quinoline derivatives can have interesting properties for applications in material science [].

(2-chloro-6-methylquinolin-3-yl)methanol is an organic compound characterized by its unique structure, which includes a quinoline ring system substituted with a chloromethyl and hydroxymethyl group. Its molecular formula is C10H9ClN, and it features a chloro group at the 2-position and a methyl group at the 6-position of the quinoline ring. The hydroxymethyl group is attached to the 3-position, contributing to its reactivity and potential biological activity.

The compound exhibits a planar conformation due to the nature of its aromatic system, which allows for various intermolecular interactions such as hydrogen bonding and π-π stacking, enhancing its stability in solid-state forms .

There is no current scientific research available on the mechanism of action of 2-Chloro-6-methylquinoline-3-methanol. Quinolinols, in general, can exhibit various biological activities depending on the specific structure. Some quinolinols have been studied for their potential antibacterial, antifungal, and antitumor properties []. However, the specific effects of 2-Chloro-6-methylquinoline-3-methanol remain unknown and require further investigation.

- Reduction Reactions: The compound can be synthesized from 2-chloro-6-methylquinoline-3-carbaldehyde through reduction using sodium borohydride in methanol, yielding (2-chloro-6-methylquinolin-3-yl)methanol .

- Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at this position .

- Condensation Reactions: It can also react with amines to form N-substituted derivatives, which may enhance its pharmacological properties .

Research indicates that (2-chloro-6-methylquinolin-3-yl)methanol possesses notable biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Various derivatives of quinoline compounds exhibit antimicrobial properties, suggesting that (2-chloro-6-methylquinolin-3-yl)methanol may also possess similar effects against bacteria and fungi .

- Antileishmanial Activity: Some studies have highlighted the potential of quinoline derivatives in treating leishmaniasis, indicating that this compound could be explored further for therapeutic applications against this disease .

The synthesis of (2-chloro-6-methylquinolin-3-yl)methanol typically involves:

- Starting Material Preparation: The synthesis often begins with 2-chloro-6-methylquinoline or its derivatives.

- Reduction Process: The key step involves reducing 2-chloro-6-methylquinoline-3-carbaldehyde using sodium borohydride in a suitable solvent like methanol. This reaction is usually conducted under reflux conditions to ensure complete conversion to the alcohol form .

- Purification: The resulting product is purified through crystallization or chromatography techniques to obtain pure (2-chloro-6-methylquinolin-3-yl)methanol.

(2-chloro-6-methylquinolin-3-yl)methanol has several potential applications:

- Pharmaceutical Development: Due to its biological activities, it serves as a lead compound for developing new antimicrobial or antileishmanial drugs.

- Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

Studies on the interactions of (2-chloro-6-methylquinolin-3-yl)methanol indicate that it forms hydrogen bonds and π–π interactions with other molecules, which may influence its biological activity and stability. For instance, the presence of hydroxymethyl groups allows for intramolecular hydrogen bonding, which stabilizes the molecular structure .

Several compounds share structural similarities with (2-chloro-6-methylquinolin-3-yl)methanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloroquinoline | Chlorine at 2-position | Basic quinoline structure without hydroxymethyl |

| 6-Methylquinoline | Methyl group at 6-position | Lacks chlorine substitution |

| 2-Chloro-3-hydroxyquinoline | Hydroxyl group at 3-position | Hydroxyl substitution enhances solubility |

| 2-Chloro-N-(2-hydroxyphenyl)quinoline | Hydroxyphenyl substitution at nitrogen | Potentially different biological activity |

Uniqueness of (2-chloro-6-methylquinolin-3-yl)methanol:

This compound's unique combination of a chloro group, methyl group, and hydroxymethyl functionality distinguishes it from other quinoline derivatives. Its specific electronic properties and steric factors contribute to its distinct reactivity and biological profile compared to similar compounds.

The synthesis of (2-chloro-6-methylquinolin-3-yl)methanol builds upon foundational work in quinoline chemistry. Quinolines, first isolated from coal tar in 1834, have evolved into a cornerstone of heterocyclic research. The specific substitution pattern of this compound—chloro at position 2, methyl at position 6, and hydroxymethyl at position 3—reflects advancements in directed functionalization strategies. Early synthetic routes involved formylation of 2-chloro-6-methylquinoline followed by reduction. For instance, Meth-Cohn et al. developed methods to synthesize 2-chloro-3-formyl-6-methylquinoline, which is subsequently reduced using sodium borohydride ($$ \text{NaBH}_4 $$) to yield the hydroxymethyl derivative. Microwave-assisted and catalytic methods have since improved efficiency, though traditional approaches remain prevalent in laboratory settings.

Significance in Heterocyclic Chemistry

Quinoline derivatives are prized for their electronic diversity and bioactivity. The chloro and methyl substituents in this compound impart electron-withdrawing and steric effects, respectively, influencing its reactivity in nucleophilic substitutions and cross-coupling reactions. The hydroxymethyl group (-CH$$_2$$OH) at position 3 enhances its utility as a precursor for further functionalization, such as oxidation to aldehydes or esterification. Its role in synthesizing chalcones and Schiff bases has been documented, with applications in antimicrobial and anticancer agent development.

Position within Quinoline Derivative Classification

This compound belongs to the chlorinated quinoline subclass, distinguished by:

- Halogenation: A chlorine atom at position 2, which stabilizes the aromatic system via resonance and inductive effects.

- Alkyl substitution: A methyl group at position 6, enhancing lipophilicity and modulating metabolic stability.

- Hydroxymethyl functionalization: A polar group at position 3, enabling hydrogen bonding and solubility adjustments.

Comparative analysis with analogs like 2-chloro-6-methoxyquinoline-3-carbaldehyde (CAS 73568-29-3) highlights the impact of substituents on physical properties. For example, replacing the methoxy group with methyl increases molecular weight by 14.02 g/mol and alters boiling points.

Nomenclature and Identification Parameters

Systematic Name: (2-Chloro-6-methylquinolin-3-yl)methanol

Alternative Names:

- 3-Quinolinemethanol, 2-chloro-6-methyl-

- 2-Chloro-6-methyl-3-quinolinemethanol

CAS Registry: 123637-97-8

Key Identifiers: - InChI:

InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3 - InChI Key:

JYQVWLZEYAYKHI-UHFFFAOYSA-N - SMILES:

Cc1ccc2nc(Cl)c(CO)cc2c1

Spectroscopic data, including $$ ^1\text{H} $$-NMR and $$ ^{13}\text{C} $$-NMR, corroborate the structure. For instance, $$ ^1\text{H} $$-NMR (CDCl$$3$$) signals at δ 2.53 (s, CH$$3$$), 4.87 (s, CH$$_2$$OH), and 7.55–8.17 (m, aromatic protons) align with predicted splitting patterns.

General Overview of Substituted Quinoline Chemistry

Substituted quinolines exhibit broad pharmacological activities, driven by their ability to interact with biological targets. Key trends include:

- Anticancer activity: Quinoline derivatives inhibit topoisomerases and kinase pathways.

- Antimicrobial effects: Chloroquine analogs disrupt microbial DNA replication.

- Neuroprotective potential: Antioxidant quinolines mitigate oxidative stress in neurodegenerative diseases.

The hydroxymethyl group in (2-chloro-6-methylquinolin-3-yl)methanol positions it as a versatile scaffold for drug discovery. For example, oxidation yields aldehydes for condensation reactions, while etherification produces prodrug candidates.

Molecular Structure and Formula

The compound (2-chloro-6-methylquinolin-3-yl)methanol represents a substituted quinoline derivative with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol [2] [4]. This heterocyclic aromatic compound consists of a quinoline ring system, which is characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring [3]. The Chemical Abstracts Service registry number for this compound is 123637-97-8 [2] [4].

Structural Elucidation

The structural framework of (2-chloro-6-methylquinolin-3-yl)methanol features a quinoline backbone with specific substitution patterns [3]. The presence of a chlorine atom at the 2-position and a methyl group at the 6-position of the quinoline ring contributes to its unique chemical properties [3]. The hydroxymethyl group (-CH2OH) at the 3-position enhances its reactivity, making it a potential candidate for various chemical reactions, including nucleophilic substitutions and condensation reactions [3].

The International Union of Pure and Applied Chemistry name for this compound is (2-chloro-6-methyl-3-quinolinyl)methanol [6]. Alternative systematic names include 3-Quinolinemethanol, 2-Chloro-6-Methyl- [7] and (2-Chloro-6-methyl-quinolin-3-yl)-methanol [7]. The canonical Simplified Molecular Input Line Entry System notation is CC1C=C2C=C(CO)C(Cl)=NC2=CC=1 [2].

Bond Angles and Lengths

Crystallographic analysis reveals that the molecule of (2-chloro-6-methylquinolin-3-yl)methanol is close to being planar, with a root mean square deviation for the non-hydrogen atoms of 0.026 Å [8] [24]. The planar nature of the structure indicates effective conjugation throughout the quinoline ring system [8]. The bond distances and angles are consistent with typical aromatic systems and agree with corresponding values reported in closely related quinoline compounds [25].

The geometric parameters demonstrate that the quinoline and substituted groups maintain expected bond characteristics [25]. The structural analysis confirms that the entire molecular framework, except for the hydroxyl and methyl hydrogen atoms, remains essentially coplanar [8].

Molecular Geometry

The molecular geometry of (2-chloro-6-methylquinolin-3-yl)methanol exhibits a nearly planar configuration with minimal deviation from planarity [8] [24]. This planar arrangement facilitates extended conjugation across the aromatic system, which influences both the electronic properties and stability of the compound [8]. The geometric optimization studies indicate that the molecule adopts a stable conformation with minimal steric hindrance between substituent groups [25].

Stereochemical Aspects

The compound does not possess any chiral centers, resulting in a single stereoisomeric form [2] [4]. The substitution pattern on the quinoline ring is fixed, with the chlorine atom at position 2, the methyl group at position 6, and the hydroxymethyl group at position 3 [2] [3]. The planar nature of the molecule eliminates any potential for conformational isomerism around the aromatic system [8].

Physical Properties

Melting Point and Physical State

(2-chloro-6-methylquinolin-3-yl)methanol exists as a solid at room temperature with a reported melting point of 143-145°C [6]. The compound exhibits thermal stability up to its melting point, after which decomposition may occur [6]. The relatively high melting point is characteristic of aromatic compounds with hydrogen bonding capabilities [6].

Color and Appearance Characteristics

The compound appears as a powder or crystalline solid [6]. When crystallized from appropriate solvents, it forms colorless plates [8]. The material maintains its appearance under normal storage conditions when protected from moisture and light [6].

Solubility Profile in Various Solvents

The solubility characteristics of (2-chloro-6-methylquinolin-3-yl)methanol vary significantly depending on the solvent system [3]. The compound demonstrates limited water solubility due to its aromatic nature and the presence of the chlorine substituent [3]. The hydroxymethyl group provides some polar character, enabling dissolution in polar organic solvents such as methanol and ethanol [3]. The solubility profile is influenced by the compound's ability to form hydrogen bonds through the hydroxyl functionality [3].

Density and Physical Constants

The molecular weight of 207.66 g/mol places this compound in the medium molecular weight range for quinoline derivatives [2] [4]. While specific density measurements are not extensively reported in the literature, the compound's physical constants are consistent with similar quinoline-based structures [4]. The storage temperature is recommended to be at room temperature under inert atmospheric conditions [6].

Spectroscopic Characteristics

Ultraviolet-Visible Spectroscopy

Quinoline derivatives typically exhibit characteristic absorption patterns in the ultraviolet-visible region due to their extended aromatic conjugation system [27] [28]. The electronic absorption spectra of quinoline compounds generally show three absorption maximum values located around 210-230 nm, 270-300 nm, and 315-330 nm [28]. These absorption bands correspond to π→π* transitions characteristic of substituted polynuclear aromatic compounds [28]. The specific substitution pattern in (2-chloro-6-methylquinolin-3-yl)methanol, including the chlorine and methyl substituents, influences the exact positioning and intensity of these absorption bands [28].

Infrared Spectroscopy

The infrared spectroscopic analysis of (2-chloro-6-methylquinolin-3-yl)methanol and related compounds reveals characteristic absorption bands that provide structural information [14]. The presence of the hydroxyl group typically manifests as a broad absorption band in the 3200-3600 cm⁻¹ region [14]. Aromatic carbon-carbon stretching vibrations appear in the 1580-1600 cm⁻¹ range, while carbon-hydrogen stretching modes of the methyl and aromatic groups are observed in the 2800-3100 cm⁻¹ region [14]. The chlorine substituent influences the fingerprint region of the spectrum, providing distinctive patterns for identification purposes [14].

Nuclear Magnetic Resonance Patterns

Nuclear magnetic resonance spectroscopy provides detailed structural information for (2-chloro-6-methylquinolin-3-yl)methanol [10] [11] [13]. In proton nuclear magnetic resonance spectra recorded in deuterated chloroform, the aromatic protons of the quinoline ring system appear as characteristic multiplets in the 7.5-8.5 ppm region [10] [13]. The methyl group at position 6 exhibits a singlet around 2.5 ppm, while the hydroxymethyl protons appear as a singlet near 4.6 ppm [10] [13]. The hydroxyl proton is observed as an exchangeable signal that can be confirmed through deuterium oxide exchange experiments [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecule [10] [11] [13]. The aromatic carbons appear in the 120-150 ppm range, with the carbon bearing the chlorine substituent showing characteristic downfield shifts [11] [13]. The methyl carbon resonates around 21 ppm, while the hydroxymethyl carbon appears near 60 ppm [11] [13].

Mass Spectrometry Data and Fragmentation Patterns

Mass spectrometric analysis of (2-chloro-6-methylquinolin-3-yl)methanol typically shows the molecular ion peak at m/z 207 corresponding to the molecular weight [10]. The characteristic isotope pattern associated with the chlorine atom provides additional confirmation of the molecular formula [10]. Common fragmentation patterns include loss of the hydroxymethyl group, resulting in fragments corresponding to the 2-chloro-6-methylquinoline moiety [10]. Fast atom bombardment mass spectrometry and electrospray ionization techniques have been successfully employed for the analysis of this compound and its derivatives [10] [14].

Crystallographic Data

Crystal System and Parameters

Single crystal X-ray diffraction analysis of (2-chloro-6-methylquinolin-3-yl)methanol has been reported, providing detailed structural information [8] [17]. The compound crystallizes in the monoclinic crystal system with space group P21/c [17]. The unit cell parameters include a = 14.963(2) Å, b = 4.632(1) Å, c = 14.469(2) Å, and β = 103.612(1)° [17]. The unit cell volume is 974.7(3) Ų with Z = 4 molecules per unit cell [17]. The calculated density is consistent with the molecular weight and packing efficiency [17].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.963(2) |

| b (Å) | 4.632(1) |

| c (Å) | 14.469(2) |

| β (°) | 103.612(1) |

| Volume (Ų) | 974.7(3) |

| Z | 4 |

Packing Arrangements

The crystal packing of (2-chloro-6-methylquinolin-3-yl)methanol is characterized by specific molecular arrangements that maximize intermolecular interactions [8] [17]. The molecules are organized in a manner that facilitates both hydrogen bonding and aromatic stacking interactions [8]. The packing efficiency is optimized through the planar nature of the quinoline rings, which allows for effective overlap between adjacent molecules [8].

Hydrogen Bonding Networks

The crystal structure is stabilized by intermolecular hydrogen bonding interactions involving the hydroxyl group [8] [17] [24]. Molecules are linked by O-H⋯O hydrogen bonds, generating infinite chains with a C(2) motif [8] [24]. These hydrogen bonding networks play a crucial role in determining the overall crystal packing and stability [8]. An intramolecular C-H⋯O hydrogen bond generates an S(5) ring motif, contributing additional stabilization to the molecular conformation [8].

Intermolecular Interactions

Beyond hydrogen bonding, the crystal structure is further consolidated by several types of intermolecular interactions [8] [17] [24]. Weak C-H⋯π interactions occur between the aromatic hydrogen atoms and the pyridine ring of adjacent molecules [8] [17]. Aromatic π-π stacking interactions contribute significantly to the crystal stability, with centroid-centroid distances of approximately 3.713(3) Å between quinoline ring systems [8] [24]. These combined intermolecular forces create a three-dimensional network that determines the overall crystal morphology and physical properties [8] [17].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant